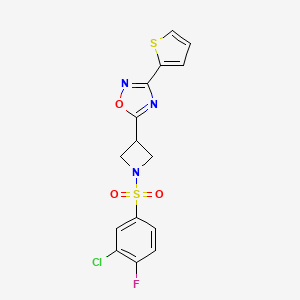

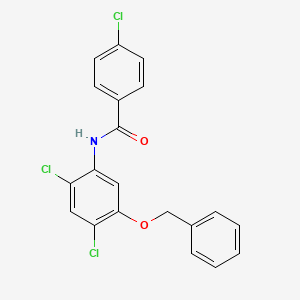

3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one), also known as PDDQ, is a synthetic compound that has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antimalarial Activity

The synthesis of monoquinolines with a 1,4-bis(3-aminopropyl)piperazine linker has led to the development of compounds with significant antimalarial activity. These compounds have been shown to display a higher selectivity index than chloroquine, with one specifically curing mice infected by Plasmodium berghei, suggesting potential for overcoming chloroquine resistance (Ryckebusch et al., 2003).

Antimicrobial and Antifungal Properties

Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives have shown significant antimicrobial and antifungal activities. These compounds have demonstrated potent inhibitory effects against various bacterial strains including MRSA and VRE, as well as notable biofilm inhibition capabilities, suggesting a new avenue for addressing antibiotic resistance (Mekky & Sanad, 2020).

Analgesic and Anti-Inflammatory Applications

A series of Mannich bases of 5-nitro-2-benzoxazolinones, incorporating a piperazine moiety, have been synthesized and tested for their analgesic and anti-inflammatory properties. These compounds showed promising results in vivo, with several derivatives exhibiting significantly higher analgesic and anti-inflammatory activities than their counterparts. This research indicates potential for the development of new pain management and anti-inflammatory therapies (Köksal et al., 2007).

Luminescent Materials and Photo-induced Electron Transfer

Piperazine-substituted naphthalimide compounds have been synthesized and analyzed for their luminescent properties and photo-induced electron transfer capabilities. These materials show potential for applications in sensing, imaging, and possibly in the development of new types of photovoltaic devices (Gan et al., 2003).

Synthesis of Pharmacologically Active Compounds

The versatility of piperazine derivatives is further illustrated by their role in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, and other conditions. Research into the catalytic synthesis of flunarizine and its isomers highlights the critical role of piperazine derivatives in pharmaceutical manufacturing and drug design (Shakhmaev et al., 2016).

Mecanismo De Acción

Quinolines

This compound contains two quinoline moieties. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactivity. They have been found to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Piperazines

The compound also contains a piperazine ring. Piperazines are often found in pharmaceuticals, including antipsychotics and antidepressants. They can act on a variety of targets, including neurotransmitter receptors, and can modulate various biochemical pathways .

Ethyl groups

The presence of ethyl groups can influence the lipophilicity of the compound, which can affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion .

Propiedades

IUPAC Name |

1-ethyl-3-[[4-[(1-ethyl-2-oxoquinolin-3-yl)methyl]piperazin-1-yl]methyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2/c1-3-31-25-11-7-5-9-21(25)17-23(27(31)33)19-29-13-15-30(16-14-29)20-24-18-22-10-6-8-12-26(22)32(4-2)28(24)34/h5-12,17-18H,3-4,13-16,19-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZHAZLYHWNXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C1=O)CN3CCN(CC3)CC4=CC5=CC=CC=C5N(C4=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

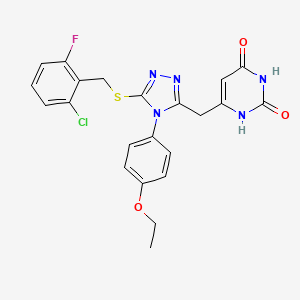

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

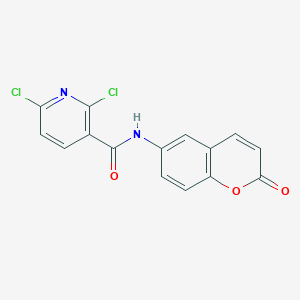

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)

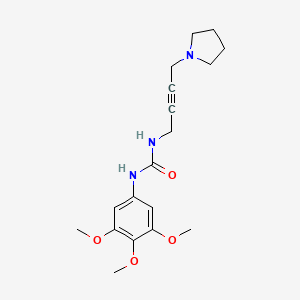

![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)